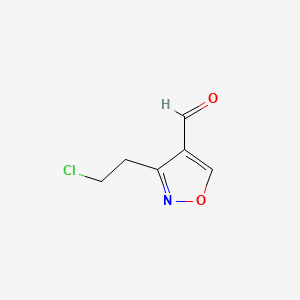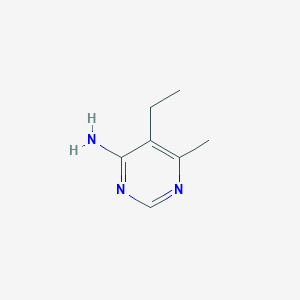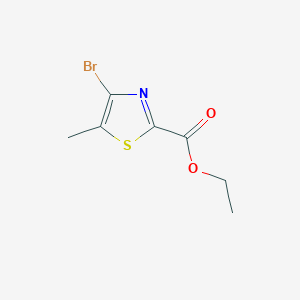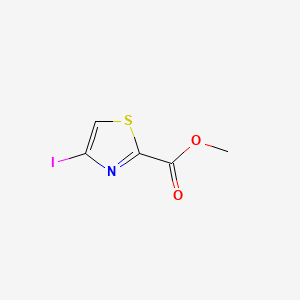
3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde is an organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of a chloroethyl group attached to the oxazole ring, which is further substituted with a carbaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde typically involves the reaction of 2-chloroethylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the oxazole ring. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the required product specifications.
化学反应分析
Types of Reactions
3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted oxazole derivatives.
Oxidation: 3-(2-Chloroethyl)-1,2-oxazole-4-carboxylic acid.
Reduction: 3-(2-Chloroethyl)-1,2-oxazole-4-methanol.
科学研究应用
3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Studied for its interactions with biological macromolecules and potential bioactivity.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde involves its reactivity with nucleophiles due to the presence of the chloroethyl group. This reactivity allows it to form covalent bonds with various biological targets, potentially leading to modifications of proteins or nucleic acids. The aldehyde group can also participate in Schiff base formation with amines, further contributing to its biological activity.
相似化合物的比较
Similar Compounds
2-Chloroethylamine: Shares the chloroethyl group but lacks the oxazole ring.
4-Formyl-1,2-oxazole: Contains the oxazole ring and aldehyde group but lacks the chloroethyl substitution.
3-(2-Bromoethyl)-1,2-oxazole-4-carbaldehyde: Similar structure with a bromoethyl group instead of chloroethyl.
Uniqueness
3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde is unique due to the combination of the chloroethyl group and the oxazole ring with an aldehyde substitution
属性
分子式 |
C6H6ClNO2 |
|---|---|
分子量 |
159.57 g/mol |
IUPAC 名称 |
3-(2-chloroethyl)-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C6H6ClNO2/c7-2-1-6-5(3-9)4-10-8-6/h3-4H,1-2H2 |
InChI 键 |
DSDATFRBNVUDAC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NO1)CCCl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate](/img/structure/B13457196.png)

![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13457206.png)



![6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13457229.png)

![1-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13457233.png)


![4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile](/img/structure/B13457246.png)


